(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
CAS No.: 1217836-38-8
Cat. No.: VC8220155
Molecular Formula: C25H23NO6
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217836-38-8 |
---|---|
Molecular Formula | C25H23NO6 |
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C25H23NO6/c1-31-21-13-7-6-12-19(21)22(23(27)24(28)29)26-25(30)32-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22-23,27H,14H2,1H3,(H,26,30)(H,28,29)/t22-,23-/m1/s1 |
Standard InChI Key | DNZIXULKIJUDJI-DHIUTWEWSA-N |
Isomeric SMILES | COC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Fmoc group: A fluorene-based protecting group that enhances solubility in organic solvents and enables selective deprotection under mild basic conditions.
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2-Methoxyphenyl ring: An aromatic system with an electron-donating methoxy group at the ortho position, influencing electronic and steric interactions.
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β-Hydroxypropanoic acid backbone: A chiral scaffold with hydroxyl and carboxyl groups, enabling hydrogen bonding and coordination chemistry.
The stereochemistry at the C2 and C3 positions (R,R-configuration) is critical for its biological activity and synthetic utility.
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
---|---|
CAS No. | 1217836-38-8 |
Molecular Formula | C<sub>25</sub>H<sub>23</sub>NO<sub>6</sub> |
Molecular Weight | 433.5 g/mol |
IUPAC Name | (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid |
SMILES Notation | COC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
InChI Key | DNZIXULKIJUDJI-DHIUTWEWSA-N |
Physicochemical Characteristics
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the Fmoc group; limited solubility in water.
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Stability: Sensitive to strong acids and bases; the Fmoc group cleaves under piperidine or DBU treatment.
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Optical Activity: Exhibits chiral properties with specific rotation values dependent on solvent and concentration.
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Fmoc Protection: Introduction of the Fmoc group to the amino functionality of a β-hydroxy amino acid precursor via carbodiimide-mediated coupling.
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Aldol Condensation: Reaction of the Fmoc-protected amino acid with 2-methoxybenzaldehyde under basic conditions to form the β-hydroxy-β-arylpropanoic acid framework.
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Stereochemical Control: Use of chiral catalysts or resolved starting materials to enforce the (2R,3R) configuration.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Fmoc Protection | Fmoc-Cl, DIPEA, DCM, 0°C → RT | 85–90 |
Aldol Reaction | 2-Methoxybenzaldehyde, L-Proline, THF | 70–75 |
Purification | Column chromatography (SiO<sub>2</sub>, hexane/EtOAc) | >95% Purity |
Analytical Characterization
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NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry. Key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and methoxy singlet (δ 3.8 ppm).
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HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures enantiomeric purity >99%.
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Mass Spectrometry: ESI-MS ([M+H]<sup>+</sup> m/z 434.5) aligns with the molecular formula.
Applications in Research
Peptide Synthesis
The compound’s Fmoc group enables its use in SPPS, where it protects the α-amino group during chain elongation. Orthogonal deprotection with piperidine allows sequential coupling, minimizing side reactions. Its β-hydroxy group participates in post-translational modifications, such as glycosylation or phosphorylation, enhancing peptide functionality.
Drug Design and Development
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Enzyme Inhibition: Structural analogs demonstrate inhibitory activity against serine proteases and kinases, attributed to the β-hydroxy acid moiety’s metal-chelating capacity.
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Membrane Permeability: The 2-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models.
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